4'-(Trifluoromethoxy)acetophenone
Overview
Description
4’-(Trifluoromethoxy)acetophenone is an organic building block . It is also referred to as p-(trifluoromethoxy)acetophenone . It appears as a clear yellow liquid .
Molecular Structure Analysis
The molecular formula of 4’-(Trifluoromethoxy)acetophenone is C9H7F3O2 . Its molecular weight is 204.15 . The SMILES string representation is CC(=O)c1ccc(OC(F)(F)F)cc1 .Physical And Chemical Properties Analysis
4’-(Trifluoromethoxy)acetophenone is a liquid at room temperature . It has a refractive index of 1.455 (lit.) and a density of 1.278 g/mL at 25 °C (lit.) .Scientific Research Applications
Application 1: Synthesis of Chalcone Derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 4’-(Trifluoromethoxy)acetophenone is used in the synthesis of B-ring substituted chalcone derivatives . These derivatives are studied for their spectral, antibacterial, and antioxidant properties .
- Methods of Application : The chalcone derivatives are synthesized by aldol condensation reactions of acetophenone with ortho-, meta-, and para-hydroxy and their corresponding nitro group-functionalized benzaldehydes .
- Results or Outcomes : The Density Functional Theory (DFT) computational data show that in all cases except for the B-ring ortho-nitro-substituted derivatives, the s-cis- (E) isomers are thermodynamically more stable than those of the corresponding s-cis- (Z)– and s-trans - (E/Z) isomers .
Application 2: Organic Building Block
- Specific Scientific Field : Organic Synthesis .
- Summary of the Application : 4’-(Trifluoromethoxy)acetophenone is used as an organic building block .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 3: Antibacterial and Antifungal Activities
- Specific Scientific Field : Pharmaceutical Sciences .
- Summary of the Application : 4’-(Trifluoromethoxy)acetophenone is used in the synthesis of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents . These compounds are evaluated for their antibacterial and antifungal activities .
- Methods of Application : The compounds are synthesized and characterized by spectroscopic techniques . They are then evaluated for their antimicrobial activity against four pathogenic Gram-positive and Gram-negative bacterial and fungal strains .
- Results or Outcomes : The compounds with trifluoromethoxy group were more effective than those with trifluoromethyl group . Among the 20 fluorinated chalcones, compound A3/B3 bearing an indole ring attached to the olefinic carbon have been proved to possess the most antimicrobial activity compared to the standard drugs without showing cytotoxicity on human normal liver cell line (L02) .
Application 4: Synthesis of Thiazol-2-yl Ammonium Iodide
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 4’-(Trifluoromethoxy)acetophenone may be used in the preparation of 4-(3’-trifluoromethoxyphenyl)-thiazol-2-yl ammonium iodide .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 5: Synthesis of Fluorinated Compounds
- Specific Scientific Field : Pharmaceutical Sciences .
- Summary of the Application : 4’-(Trifluoromethoxy)acetophenone is used in the synthesis of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents . These compounds are evaluated for their antibacterial and antifungal activities .
- Methods of Application : The compounds are synthesized and characterized by spectroscopic techniques . They are then evaluated for their antimicrobial activity against four pathogenic Gram-positive and Gram-negative bacterial and fungal strains .
- Results or Outcomes : In this study, the compounds with trifluoromethoxy group were more effective than those with trifluoromethyl group . Among the 20 fluorinated chalcones, compound A3/B3 bearing an indole ring attached to the olefinic carbon have been proved to possess the most antimicrobial activity compared to the standard drugs without showing cytotoxicity on human normal liver cell line (L02) .
Safety And Hazards
4’-(Trifluoromethoxy)acetophenone is classified as a combustible liquid . It has a flash point of 88 °C in a closed cup . Safety measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, using only non-sparking tools, using spark-proof tools and explosion-proof equipment, and taking precautionary measures against static discharges .
Future Directions
A study has been conducted on the antibacterial and antifungal activities of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents . The results of this study could provide promising access to future research about the development of novel agents against bacterial and fungal infections .
properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEXTBIPPMLEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234076 | |
Record name | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Trifluoromethoxy)acetophenone | |
CAS RN |
85013-98-5 | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85013-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085013985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(trifluoromethoxy)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q4W8V7RF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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